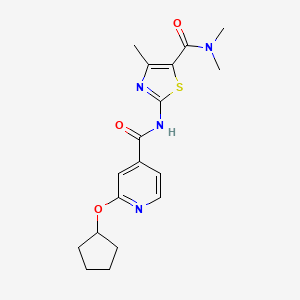

2-(2-(cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide

Description

This compound features a thiazole-5-carboxamide core substituted with a 2-(cyclopentyloxy)isonicotinamido group and N,N,4-trimethyl modifications. Its synthesis likely involves multi-step reactions, including amide coupling (e.g., HATU/DIPEA-mediated) and cyclopentyloxy group introduction, followed by purification via HPLC or column chromatography . Structural confirmation methods such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS are standard for this class of compounds .

Properties

IUPAC Name |

2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-11-15(17(24)22(2)3)26-18(20-11)21-16(23)12-8-9-19-14(10-12)25-13-6-4-5-7-13/h8-10,13H,4-7H2,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCAMFUEVOWQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCCC3)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

-

Formation of the Cyclopentyloxy Isonicotinamide Intermediate

Reactants: Cyclopentanol, isonicotinoyl chloride.

Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: Cyclopentanol is reacted with isonicotinoyl chloride to form the cyclopentyloxy isonicotinamide intermediate.

-

Synthesis of the Trimethylthiazole Carboxamide

Reactants: 4-methylthiazole-5-carboxylic acid, N,N-dimethylformamide (DMF), and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Conditions: The reaction is performed under an inert atmosphere at room temperature.

Procedure: The carboxylic acid is activated using EDCI in the presence of DMF to form the trimethylthiazole carboxamide.

-

Coupling of Intermediates

Reactants: Cyclopentyloxy isonicotinamide intermediate, trimethylthiazole carboxamide.

Conditions: The coupling reaction is facilitated by a peptide coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an organic solvent like DMF.

Procedure: The two intermediates are coupled to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific functional groups targeted.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Conducted in anhydrous solvents under inert atmosphere.

Products: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

-

Substitution

Reagents: Nucleophiles such as amines, thiols, or halides.

Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.

Products: Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, halides.

Solvents: Dichloromethane, DMF, DMSO.

Catalysts: EDCI, HATU for coupling reactions.

Scientific Research Applications

2-(2-(Cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide has several applications in scientific research:

-

Chemistry

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

-

Biology

- Investigated for its potential as a biochemical probe.

- Used in studies to understand its interaction with biological macromolecules.

-

Medicine

- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Studied for its ability to modulate specific biological pathways.

-

Industry

- Potential applications in the development of new materials.

- Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

Modulating Pathways: Affecting signaling pathways by interacting with receptors or other proteins.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison :

Substituent Effects on Bioactivity and Physicochemical Properties

Key Observations :

- The cyclopentyloxy group in the target compound may enhance membrane permeability but reduce aqueous solubility compared to Dasatinib’s piperazinyl group.

- N,N-Dimethylation on the carboxamide likely improves metabolic stability by blocking oxidative pathways, a feature absent in 8a and simpler analogs .

- The isonicotinamido moiety (common in 8a and the target compound) is associated with anti-mycobacterial activity, though the target’s cyclopentyloxy substitution could redirect its biological target .

Pharmacokinetic and Toxicity Considerations

- Metabolism : N,N-Dimethyl groups may reduce CYP450-mediated oxidation, contrasting with 8a’s primary amine, which is susceptible to metabolic degradation .

- Solubility : Crystalline analogs (e.g., ) exhibit better solubility, while the target compound’s trimethyl and cyclopentyl groups may necessitate formulation optimization .

Biological Activity

2-(2-(Cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a cyclopentyloxy group, an isonicotinamido moiety, and a trimethylthiazole carboxamide group. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide. Its molecular formula is C18H22N4O3S, with a molecular weight of 378.46 g/mol. The structure is characterized by:

- Cyclopentyloxy group : Enhances lipophilicity and may influence cellular permeability.

- Isonicotinamido moiety : Associated with various biological activities, including antimicrobial and anticancer properties.

- Trimethylthiazole carboxamide : Known for its role in enzyme inhibition and modulation of biological pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes by binding to their active sites, thus inhibiting their activity. This mechanism is crucial in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Modulation of Signaling Pathways : By interacting with receptors or other proteins, the compound may influence various signaling pathways involved in cell proliferation and apoptosis.

- Gene Expression Alteration : The compound may affect the expression of genes related to inflammation and cancer progression, thereby exerting therapeutic effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

- Study on Anticancer Activity : A study evaluating the anticancer potential of thiazole derivatives demonstrated that specific modifications in the molecular structure led to enhanced cytotoxicity against various cancer cell lines. The findings suggested that the introduction of cyclopentyloxy groups could significantly increase the potency of these compounds .

- Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory effects of thiazole compounds found that they could effectively reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.